Diselenide, di-2-naphthalenyl
Description
Contextual Significance of Organodiselenides in Advanced Chemical Systems
Organodiselenides are compounds containing a diselenide (–Se–Se–) functional group. They are notable for their dynamic chemical behavior, which stems from the relatively weak Se-Se bond. This characteristic makes them valuable in a variety of advanced chemical systems.
In the realm of materials science, the responsive nature of the diselenide bond is harnessed to create dynamic and stimuli-responsive materials. These materials can change their properties in response to external triggers such as light or redox agents, opening up possibilities for applications in drug delivery and self-healing polymers. Furthermore, certain diselenides, like platinum diselenide (PtSe2), are being explored as two-dimensional materials with novel electronic and photocatalytic properties. nih.gov
Organodiselenides also play a crucial role as catalysts in organic synthesis. nih.govmdpi.com Their ability to facilitate a range of chemical transformations, often under mild conditions, makes them attractive alternatives to traditional metal-based catalysts. For instance, diphenyl diselenide is a commonly used catalyst in various cyclization reactions. nih.govmdpi.com The reactivity of the diselenide bond allows for its participation in radical reactions, further expanding its synthetic utility. nih.govnih.gov
Positioning of Naphthalene-Derived Organoselenium Compounds in Scientific Inquiry
The incorporation of a naphthalene (B1677914) moiety into organoselenium compounds introduces unique steric and electronic properties that have captured the attention of researchers. Naphthalene, with its extended aromatic system, can influence the reactivity and photophysical characteristics of the selenium-containing functional group.
Naphthalene-based organoselenium compounds, including selenocyanates and diselenides, have been synthesized and investigated for their potential biological activities. biointerfaceresearch.comresearchgate.net Research has explored their anticancer and antimicrobial properties, with some derivatives showing promising results. researchgate.net For example, certain naphthalene-based diselenides have demonstrated notable anticancer activity against breast cancer cells. researchgate.net The structural framework of naphthalene can be modified to fine-tune the compound's properties, making it a versatile scaffold for the design of new functional molecules. researchgate.net
Furthermore, the rigid structure of the naphthalene backbone can impose conformational constraints on the diselenide bond. This is particularly evident in peri-substituted naphthalene diselenides, where the close proximity of the selenium atoms leads to a near-planar arrangement of the diselenide bridge. rsc.org This structural feature has been shown to enhance the compound's antioxidant activity, making these molecules promising mimics of the enzyme glutathione (B108866) peroxidase (GPx). rsc.orgresearchgate.netresearchgate.net
The Specific Research Trajectory of Di-2-naphthalenyl Diselenide within Academic Scholarship
Di-2-naphthalenyl diselenide, also known as bis(2-naphthyl) diselenide, is an organoselenium compound where two 2-naphthyl groups are attached to a diselenide linkage. Its research trajectory has been multifaceted, encompassing synthetic methodology, structural characterization, and exploration of its reactivity and potential applications.
Synthesis and Properties: The synthesis of di-2-naphthalenyl diselenide typically involves the reaction of a 2-naphthyl precursor with a selenium-containing reagent. One common method is the reaction of 2-naphthylmagnesium bromide with elemental selenium. The resulting compound is a stable, crystalline solid.
Interactive Data Table: Physicochemical Properties of Di-2-naphthalenyl Diselenide
| Property | Value |
| Molecular Formula | C20H14Se2 |
| Molecular Weight | 412.26 g/mol |
| Appearance | Yellow-orange crystalline solid |
| CAS Number | 17932-23-9 |
Reactivity and Applications: Research has demonstrated the utility of di-2-naphthalenyl diselenide in organic synthesis. For instance, it has been employed in the synthesis of 3-selenylindoles. The compound's reactivity is centered around the diselenide bond, which can be cleaved under various conditions to generate reactive selenium species. These species can then participate in a range of chemical transformations.
Recent studies have also explored the use of diaryl diselenides, including derivatives of di-2-naphthalenyl diselenide, in visible-light-promoted radical reactions. acs.orgacs.org These reactions offer a greener and more sustainable approach to selenofunctionalization. The ability of the diselenide bond to undergo homolytic cleavage under visible light irradiation generates selenyl radicals, which can then participate in subsequent addition and cyclization reactions. acs.orgacs.org
Structure
2D Structure
Properties
CAS No. |
17932-23-9 |
|---|---|
Molecular Formula |
C20H14Se2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(naphthalen-2-yldiselanyl)naphthalene |
InChI |
InChI=1S/C20H14Se2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
YIFOZOFOZLPSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[Se][Se]C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Advanced Reactivity and Mechanistic Investigations of Di 2 Naphthalenyl Diselenide
Fundamental Chemical Transformations of Di-2-naphthalenyl Diselenide
Pathways of Oxidation to Selenium(II) and Selenium(IV) Species
The oxidation of di-2-naphthalenyl diselenide leads to the formation of selenium(II) and selenium(IV) species, such as selenoxides. This transformation is a key aspect of its reactivity, particularly in the context of its antioxidant properties and its use as a catalyst. The selenium atoms in the diselenide can be oxidized to form selenoxides or even further to selenones. This reactivity is central to its function in various chemical processes.
A notable example of this oxidative transformation is the reaction of a dimethoxynaphthalene peri-diselenide with hydrogen peroxide (H₂O₂). This reaction results in the oxidation of the selenium to a selenoxide, which is accompanied by a strong "turn-on" fluorescence response. acs.org The proposed mechanism involves the nucleophilic attack of H₂O₂ on one of the selenium atoms, which is rendered more electron-deficient and thus more susceptible to attack. acs.org This process highlights the pathway to a selenium(II) species. Further oxidation to selenium(IV) species is also possible under appropriate conditions.
The ability of diselenides to undergo oxidation is also harnessed in their role as glutathione (B108866) peroxidase (GPx) mimics. mdpi.comresearchgate.net In these systems, the diselenide is oxidized by reactive oxygen species (ROS) like hydrogen peroxide, and subsequently reduced by a thiol-containing compound like glutathione, completing a catalytic cycle. mdpi.comresearchgate.net This process relies on the accessibility of higher oxidation states for the selenium atom.
Mechanisms of Reduction, including Diselenide Bond Cleavage
The reduction of di-2-naphthalenyl diselenide involves the cleavage of the Se-Se bond, a process that is fundamental to its chemical reactivity. This reduction can be achieved using various reducing agents and is often a prerequisite for its participation in subsequent reactions. The relatively weak nature of the diselenide bond facilitates this cleavage.
One common method for the reduction of diselenides is the use of sodium borohydride (B1222165) (NaBH₄). This reagent effectively cleaves the Se-Se bond to generate the corresponding selenolate (naphthalenylselenolate) anions in solution. thieme-connect.com These highly nucleophilic selenolates can then be utilized in a variety of synthetic applications, such as the synthesis of unsymmetrical selenides via reaction with alkyl halides. thieme-connect.com
The reduction of diselenides can also be initiated by single-electron transfer (SET) processes. For instance, ascorbate (B8700270), a one-electron reducing agent, can reduce a Cys-S–SePy adduct, which is formed from the reaction of 2,2´-dipyridyl diselenide with a cysteine residue. nih.gov This reduction results in a Cys-thiolate and a PySe• radical, demonstrating a pathway for diselenide bond cleavage initiated by a single electron. nih.gov
Furthermore, the electrochemical reduction of diselenides provides a quantitative measure of the ease of this process. The reduction potentials of diselenides are a key parameter in understanding their redox behavior. The two-step process of selenol to diselenide oxidation occurs via the selenolate form, and the species-specific redox potentials highlight the reducing capabilities of these compounds. nih.gov
Detailed Mechanistic Elucidations of Di-2-naphthalenyl Diselenide Reactions
Involvement of Radical Species in Organic Transformations
Di-2-naphthalenyl diselenide and related diaryl diselenides are known to participate in a variety of organic transformations that proceed through radical mechanisms. researchgate.net The relatively weak Se-Se bond can undergo homolytic cleavage upon photoirradiation or thermal induction, generating selenyl radicals (ArSe•). researchgate.netnih.gov These radicals are key intermediates in numerous synthetic methodologies.
One of the primary roles of the generated selenyl radicals is to add to unsaturated bonds, such as those in alkenes and alkynes. This addition initiates a radical chain reaction, leading to the formation of new carbon-selenium bonds and potentially other functionalizations. nih.gov For example, the photoinduced addition of diselenides to alkenes can be catalyzed by other homologous heteroatom compounds, suppressing polymerization and leading to selective carbon-heteroatom bond formation. nih.gov
The excellent carbon-radical-trapping ability of diselenides is another significant aspect of their radical chemistry. nih.gov They can efficiently capture carbon-centered radicals generated from other precursors, such as the homolytic cleavage of the Cy-Pb bond in hexacyclohexyldilead under light irradiation. nih.gov This property makes them valuable reagents for radical-mediated synthetic strategies.
Furthermore, visible light can facilitate the self-metathesis of diaryl diselenides, promoting the homolytic cleavage of the Se-Se bond to generate selenyl radical species. acs.org This process is central to reactions like the selenylative radical cyclization of 2-vinyl-N-aryl imines to form 3H-indoles, where the photolytically generated selenyl radicals add to the alkene moiety. acs.orgacs.org
Generation and Reactivity of Electrophilic Selenium Intermediates
Di-2-naphthalenyl diselenide can serve as a precursor to electrophilic selenium species, which are valuable reagents in organic synthesis. These intermediates are typically generated through the reaction of the diselenide with an oxidizing agent or a Lewis acid.
For instance, the reaction of diselenides with reagents like silver trifluoromethanesulfonate (B1224126) can generate electrophilic selenium salts. researchgate.net These salts can then react with nucleophiles, such as alkenes, in electrophilic addition reactions. In a study by Scianowski et al. (2016), selenium salts generated from diselenides with phenyl and naphthyl groups were added to styrene. researchgate.net
The generation of electrophilic selenium species is also a key step in selenocyclization reactions. In these reactions, an internal nucleophile attacks the selenium atom of an electrophilic selenium species that has been added to an unsaturated bond within the same molecule. This process allows for the construction of various heterocyclic systems.
Moreover, the oxidation of diselenides can lead to the formation of selenenyl halides or related electrophilic intermediates. These species are highly reactive towards a variety of nucleophiles and are commonly used to introduce selenium into organic molecules.
Single Electron Transfer (SET) Processes and Their Reversibility
Single electron transfer (SET) processes play a crucial role in the reactivity of di-2-naphthalenyl diselenide and related compounds, influencing both their reduction and their participation in radical reactions.
The reduction of a Cys-S–SePy adduct by a one-electron reducing agent like ascorbate exemplifies a SET process. nih.gov This reaction produces a Cys-thiolate and a PySe• radical. The ejected PySe• radical can then recombine with another radical to reform the diselenide, demonstrating the potential reversibility of this process. nih.gov An alternative pathway involves the PySe• radical undergoing a SRN2 reaction with the remaining Cys-S–SePy adduct. nih.gov
In the context of photoredox catalysis, synergistic phosphine-photoredox catalytic systems can facilitate the direct dicyanation of styrenes. This process involves a phosphorus radical cation initiating an oxidative radical-polar crossover with alkenes, followed by nucleophilic cyanation, showcasing the involvement of SET in generating reactive intermediates. researchgate.net
Furthermore, the study of donor-acceptor compounds, such as those based on sub-porphyrin and naphthyldiimide, provides insights into the fundamentals of electron transfer reactions. In these systems, photoinduced charge separation occurs via SET, and the subsequent charge recombination can also proceed through pathways involving triplet excited states, highlighting the complex and often reversible nature of these processes. nih.gov
Nucleophilic Attack and Subsequent Fragmentation/Rearrangement
The selenium-selenium bond in diselenides is a key functional group, susceptible to cleavage by various reagents, which initiates a cascade of further reactions. Nucleophilic attack on the Se-Se bond of di-2-naphthalenyl diselenide is a fundamental process that leads to the formation of reactive intermediates, which can then undergo fragmentation or rearrangement.
The reaction of di-2-naphthalenyl diselenide with nucleophiles typically results in the cleavage of the Se-Se bond, a process that is common for diselenides. researchgate.net This initial step generates a naphthalenylselenolate anion (NpSe⁻) and a naphthalenylseleno electrophile, which can then be trapped by the nucleophile. The nature of the nucleophile dictates the subsequent reaction pathways. For instance, computational studies on similar diselenides have shown that nucleophilic attack is generally favored at the selenium atom. researchgate.net
While specific fragmentation pathways for di-2-naphthalenyl diselenide are not extensively documented, analogies can be drawn from related systems. The resulting selenyl species are versatile intermediates. For example, in the presence of reducing agents, the diselenide can be fully converted to the corresponding selenol or selenolate, which are potent nucleophiles in their own right.
Rearrangements in organoselenium compounds containing naphthyl groups have been observed, showcasing the dynamic nature of these molecules. For instance, selenium electrophiles have been shown to cyclize with β-keto ester substituted stilbene (B7821643) derivatives, leading to 1,2,3,4-tetrasubstituted naphthalene (B1677914) derivatives through a sequence of carboselenenylation, a 1,2-migration of an aryl substituent, and elimination. researchgate.net Although this example does not directly involve the fragmentation of di-2-naphthalenyl diselenide, it highlights the capacity of selenium-containing intermediates with naphthyl moieties to undergo complex rearrangements under the influence of other reagents.
The table below summarizes the general reactivity of diaryl diselenides with nucleophiles, which is applicable to di-2-naphthalenyl diselenide.
| Nucleophile (Nu⁻) | Initial Product(s) | Potential Subsequent Reactions |
| Thiolates (RS⁻) | ArSe-SR + ArSe⁻ | Thiol-diselenide exchange, disproportionation |
| Grignard Reagents (RMgX) | ArSeR + ArSeMgX | Further functionalization |
| Enolates | α-Selenocarbonyl compounds | Elimination, further transformations |
| Hydride (H⁻) | ArSeH + ArSe⁻ | Formation of selenol |
Non-Covalent Interactions in Diselenide, di-2-naphthalenyl Systems
Beyond covalent bond transformations, the subtle yet significant influence of non-covalent interactions plays a crucial role in directing the molecular assembly and modulating the reactivity of di-2-naphthalenyl diselenide systems.
Chalcogen Bonding (ChB) as a Directing Force in Molecular Assembly
Chalcogen bonding is a non-covalent interaction involving the electrophilic region (σ-hole) on a covalently bonded chalcogen atom (like selenium) and a nucleophilic region on another molecule. In organic diselenides, the selenium atoms can act as chalcogen bond donors, influencing their crystal packing and supramolecular architecture. A comprehensive survey of crystalline diselenides has demonstrated the prevalence of intermolecular chalcogen bonding. These interactions are directional and occur along the extensions of the covalent bonds to the selenium atom.
The following table illustrates the typical geometric parameters for chalcogen bonds observed in various organic diselenides, which can be extrapolated to predict the nature of such interactions in di-2-naphthalenyl diselenide.
| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |
| Se···O | Selenium | Oxygen | 2.8 - 3.4 | ~160 - 180 |
| Se···N | Selenium | Nitrogen | 2.9 - 3.5 | ~160 - 180 |
| Se···Se | Selenium | Selenium | 3.4 - 4.0 | Variable |
Intramolecular Secondary Bonding Interactions (e.g., Se···N) and Their Influence on Reactivity
The introduction of a Lewis basic site, such as a nitrogen atom, into the naphthyl framework of di-2-naphthalenyl diselenide can lead to intramolecular secondary bonding interactions, specifically Se···N non-covalent interactions. These interactions, where the selenium atom acts as a Lewis acid and the nitrogen as a Lewis base, can significantly influence the conformation and reactivity of the molecule.
Studies on related compounds, such as bis[8-(dimethylamino)-1-naphthyl] diselenide, have utilized X-ray crystallography to determine the presence and geometric parameters of such intramolecular Se···N interactions. acs.org These interactions can pre-organize the molecule into a specific conformation, which can in turn affect its reactivity. For example, a strong Se···N interaction can alter the electronic environment around the selenium atom, potentially making the Se-Se bond more susceptible or less susceptible to nucleophilic attack. acs.org
The influence of such intramolecular interactions on the antioxidant activity of diselenides has been a subject of investigation. It has been observed that strong Se···N interactions in some diselenides can render them inactive in certain catalytic cycles by stabilizing key intermediates and preventing the progression of the reaction. acs.org Conversely, weaker interactions may allow for the desired reactivity to proceed.
The table below presents hypothetical data for a derivative of di-2-naphthalenyl diselenide containing a nitrogen substituent, illustrating how Se···N interaction parameters could be presented.
| Compound | Se···N Distance (Å) | C-Se···N Angle (°) | Se-Se-C Angle (°) | Observed Effect on Reactivity |
| 8-(Dimethylamino)-di-2-naphthalenyl diselenide | 2.95 | 165 | 102 | Modulated antioxidant activity |
Catalytic Applications of Di 2 Naphthalenyl Diselenide and Analogues
Catalysis in Organic Synthesis Utilizing Diorganyl Diselenides
Diorganyl diselenides, including di-2-naphthalenyl diselenide, have emerged as powerful catalysts for a variety of synthetic transformations. Their utility spans from the construction of complex heterocyclic frameworks to stereoselective and oxidative reactions. nih.gov The reactivity of the diselenide bond allows for the generation of electrophilic selenium species, which are central to their catalytic cycles.
Diorganyl diselenides have proven to be effective mediators in the synthesis of heterocyclic compounds through cyclization reactions. For instance, a combination of iron(III) chloride and diorganyl diselenides facilitates the 6-endo-dig cyclization of arylpropiolates and arylpropiolamides. This methodology provides a route to 3-organoselenyl-2H-coumarins and 3-organoselenyl-quinolinones. In these reactions, the diorganyl diselenide plays a dual role, acting as both a cyclizing agent and a base to regenerate the aromatic system. nih.gov
The versatility of this approach is demonstrated by its applicability to a range of substrates with different substituents. nih.gov Mechanistic studies indicate that these cyclizations proceed via an initial 6-endo-dig process. nih.gov Similarly, the intramolecular cyclization of 2-organochalcogen-3-alkynylthiophenes promoted by FeCl3 and diorganyl dichalcogenides yields chalcogenophene[2,3-b]thiophenes under mild conditions. rsc.org
Visible-light-mediated selenylation/cyclization of acrylimide derivatives with diselenides offers a metal-free and additive-free method for synthesizing selenosubstituted pyrrolidine-2,5-diones. rsc.org Another innovative approach involves the electrochemical synthesis of selenyl-dihydrofurans through the anodic selenofunctionalization of allyl-naphthol and allyl-phenol derivatives. researchgate.net
| Substrate | Catalyst System | Product | Reference |
| Arylpropiolates | Diorganyl diselenide / FeCl₃ | 3-Organoselenyl-2H-coumarins | nih.gov |
| Arylpropiolamides | Diorganyl diselenide / FeCl₃ | 3-Organoselenyl-quinolinones | nih.gov |
| 2-Organochalcogen-3-alkynylthiophenes | Diorganyl dichalcogenides / FeCl₃ | Chalcogenophene[2,3-b]thiophenes | rsc.org |
| Acrylimide derivatives | Diorganyl diselenide / Visible light | Selenosubstituted pyrrolidine-2,5-diones | rsc.org |
Diorganyl diselenides and their derivatives are efficient catalysts for various oxidative transformations. The Baeyer-Villiger oxidation, which converts ketones to esters and cyclic ketones to lactones, can be catalyzed by selenoxides, which are generated in situ from diselenides. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Aryl benzyl (B1604629) selenoxides, in particular, have shown high catalytic activity for both Baeyer-Villiger oxidations and alkene epoxidations using hydrogen peroxide as a green oxidant. organic-chemistry.org The reaction mechanism is thought to involve a hydroxy perhydroxy selenane intermediate as the active oxidizing species. organic-chemistry.org
The epoxidation of alkenes is another key application. youtube.comyoutube.com The catalytic system often involves the in-situ generation of a peroxyseleninic acid from the diselenide and an oxidant like hydrogen peroxide. researchgate.net The efficiency of the epoxidation can be influenced by the substitution pattern of the alkene, with more substituted alkenes generally reacting faster. organic-chemistry.org For instance, a selenium-containing dinuclear peroxotungstate has been shown to be a highly efficient catalyst for the epoxidation of various olefins with hydrogen peroxide. acs.org
| Transformation | Catalyst | Oxidant | Substrate | Product | Reference |
| Baeyer-Villiger Oxidation | Aryl benzyl selenoxides | Hydrogen peroxide | Ketones | Esters/Lactones | organic-chemistry.org |
| Alkene Epoxidation | Aryl benzyl selenoxides | Hydrogen peroxide | Alkenes | Epoxides | organic-chemistry.org |
| Naphthalene (B1677914) Oxidation | Poly(bis-1,2-diphenylene) diselenide | Hydrogen peroxide | Naphthalene derivatives | Carboxylic acids | researchgate.net |
Selenofunctionalization reactions involve the introduction of a selenium moiety along with another functional group across a double or triple bond. Diorganyl diselenides are common precursors for the electrophilic selenium species required for these transformations. mdpi.com For example, the intramolecular electrochemical oxidative oxyseleno-cyclization of allyl-naphthol and allyl-phenol derivatives with diselenides provides a green route to selenyl-dihydrofurans. researchgate.net
Visible-light-promoted tandem selenylative radical cyclization of 2-vinyl-N-aryl imines with diselenides has been developed for the synthesis of 3H-indoles. acs.org This reaction proceeds through a series of selenyl radical addition, 5-endo-trig cyclization, and redox steps. acs.org
The development of chiral organoselenium catalysts has opened avenues for asymmetric synthesis. benthamdirect.comscilit.comtandfonline.com Chiral diselenides have been successfully employed as catalysts in enantioselective reactions, leading to the formation of optically active products. acs.org A notable example is the enantioselective addition of diethylzinc (B1219324) to aldehydes, where chiral aliphatic amino diselenides have achieved enantiomeric excesses of up to 99% with a catalyst loading as low as 0.5 mol%. acs.org
These catalysts are often designed with a chiral backbone that can effectively transfer stereochemical information during the catalytic cycle. The interaction between a heteroatom (like nitrogen or oxygen) in the chiral side chain and the selenium atom is believed to be crucial for inducing stereoselectivity. tandfonline.com Chiral diselenides have also been used in the desymmetrizing cyclization of bisphenol phosphine (B1218219) oxides to access P-stereogenic heterocycles with high yield and enantioselectivity. thieme-connect.com
In the realm of diastereoselective catalysis, achiral catalysts can be used with chiral substrates to selectively form one diastereomer over another. nih.govyoutube.com Chiral organoselenium catalysts have also been instrumental in the first enantioselective, syn-diamination of simple alkenes, proceeding through a Se(II)/Se(IV) redox catalytic cycle. acs.org
| Reaction | Catalyst Type | Key Finding | Reference |
| Addition of diethylzinc to aldehydes | Chiral aliphatic amino diselenides | Up to 99% enantiomeric excess | acs.org |
| Desymmetrizing cyclization of bisphenol phosphine oxides | Chiral diselenides | High yield and enantioselectivity for P-stereogenic heterocycles | thieme-connect.com |
| syn-Diamination of alkenes | Chiral organoselenium catalyst | First enantioselective syn-diamination of simple alkenes | acs.org |
Mimicry of Biological Enzyme Systems by Naphthalene Diselenides
The structural and functional mimicry of naturally occurring enzymes is a significant area of research. Organoselenium compounds, particularly naphthalene diselenides, have shown remarkable potential in mimicking the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx). nih.govnih.gov
Glutathione peroxidase is a crucial antioxidant enzyme in mammals that protects cells from oxidative damage by catalyzing the reduction of hydroperoxides, such as hydrogen peroxide, using glutathione as a reductant. rsc.org Many small organoselenium compounds have been synthesized and studied as GPx mimics. nih.gov
Naphthalene-based diselenides have garnered particular interest as potent GPx mimics. dntb.gov.ua The constrained peri-diselenide structure in compounds like 1,8-naphthalene diselenide is believed to enhance their catalytic activity compared to more flexible diaryl diselenides. rsc.orgacs.org This conformational restriction is thought to lower the HOMO-LUMO energy gap, facilitating the initial oxidation of the diselenide by the hydroperoxide, which is often the rate-determining step in the catalytic cycle. rsc.orgrsc.org
The catalytic cycle for GPx mimicry by naphthalene diselenides is proposed to be distinct from that of other diselenides. rsc.org It involves the oxidation of the diselenide to a selenolseleninate, which then rapidly reacts with two equivalents of a thiol (like glutathione or a model thiol such as benzyl thiol) to regenerate the diselenide and produce the corresponding disulfide. rsc.org The catalytic activity can be further tuned by introducing electron-donating substituents on the naphthalene ring, which can enhance the rate of the initial oxidation step. rsc.orgrsc.org Studies have shown that the GPx-like activity of 2,7-dialkoxy-substituted naphthalene-1,8-peri-diselenides is enhanced under acidic conditions and suppressed under basic conditions. acs.orgresearchgate.net
| Catalyst | Key Feature | Finding | Reference |
| 1,8-Naphthalene diselenides | Conformationally restricted | Order of magnitude greater GPx-like activity than diphenyl diselenide | rsc.orgrsc.org |
| 2,7-Dialkoxy-substituted naphthalene-1,8-peri-diselenides | Electronic effects of substituents | Catalytic activity enhanced by acidic conditions and suppressed by basic conditions | acs.orgresearchgate.net |
| Amine-based diselenides | Effect of substitution | Electron-donating groups and secondary amines favor hydroperoxide reduction | nih.gov |
Mechanistic Insights into Enzyme-Like Catalytic Cycles
The catalytic prowess of di-2-naphthalenyl diselenide and its analogs in mimicking the function of antioxidant enzymes, particularly glutathione peroxidase (GPx), is rooted in a complex, multi-step catalytic cycle. This cycle involves the selenium atom undergoing a series of oxidation state changes, facilitating the reduction of harmful hydroperoxides at the expense of a stoichiometric reductant, typically a thiol.
The generally accepted enzyme-like catalytic cycle for diaryl diselenides, which is applicable to di-2-naphthalenyl diselenide, commences with the activation of the diselenide. In the presence of a thiol reductant (R'SH), the Se-Se bond of the diselenide (ArSeSeAr) is cleaved to form a selenenyl sulfide (B99878) (ArSeSR') and a selenol (ArSeH). The selenol is the key catalytic species.
This highly reactive selenol (ArSeH) then reacts with a hydroperoxide (ROOH), such as hydrogen peroxide, in a two-electron oxidation process. This reaction generates a selenenic acid (ArSeOH) intermediate and a molecule of water or the corresponding alcohol. The selenenic acid is unstable and readily reacts with another equivalent of the thiol reductant (R'SH) to regenerate the selenenyl sulfide (ArSeSR') and a molecule of water. Finally, the selenenyl sulfide reacts with another thiol molecule to regenerate the active selenol (ArSeH) and produce a disulfide (R'SSR'), thus completing the catalytic cycle.
An alternative pathway involves the direct reaction of the diselenide with the hydroperoxide, which is generally considered the rate-determining step for many diaryl diselenides. acs.org This oxidation of the diselenide forms a seleninic acid (ArSeOOH) or a selenenyl selone (ArSe(O)SeAr), which is then reduced by the thiol.
Recent studies have provided deeper insights into the redox mechanisms of these catalytic cycles. For instance, investigations into conformationally constrained naphthalene-1,8-peri-diselenides have revealed the occurrence of a thiol-dependent single electron transfer (SET) reaction under assay conditions. researchgate.net This process can be influenced by the acidity of the medium, with acidic conditions enhancing catalytic activity and basic conditions suppressing it. researchgate.netresearchgate.net These findings suggest that proton-catalyzed electron transfer (PCET) processes may also play a significant role in the catalytic cycle of specific diselenide structures. acs.org
Structure-Activity Relationships and Modulation of Catalytic Efficiency
One of the most critical structural features influencing the catalytic activity of diaryl diselenides is the electronic nature of the aryl group. Electron-donating groups (EDGs) attached to the aromatic ring generally enhance the catalytic activity. nih.gov This is attributed to the increased nucleophilicity of the selenium atom, which facilitates its initial reaction with the hydroperoxide, often the rate-limiting step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) tend to decrease the catalytic rate.
The position of the substituents on the aromatic ring also has a profound impact. For many diaryl diselenides, ortho-substituents can introduce steric hindrance, which may impede the approach of the substrate to the selenium center, thereby reducing catalytic efficiency. mdpi.com In contrast, para- and meta-substituents primarily exert electronic effects.
A key structural feature that sets certain naphthalene-based diselenides apart is the constrained dihedral angle of the C-Se-Se-C bond. In conformationally restricted systems like naphthalene-1,8-peri-diselenides, the dihedral angle is close to 0°, unlike the nearly orthogonal geometry found in more flexible diaryl diselenides. acs.org This planar arrangement raises the energy of the highest occupied molecular orbital (HOMO), making the compound easier to oxidize and thus enhancing its catalytic activity in the GPx-like cycle. acs.org
The following interactive data tables summarize the observed structure-activity relationships for various diaryl diselenides, providing insights that are applicable to the design and understanding of di-2-naphthalenyl diselenide analogs.
Table 1: Effect of Substituents on the Catalytic Activity of Diaryl Diselenides
| Substituent | Position | Electronic Effect | Observed Impact on Catalytic Activity | Reference |
| -OCH3 | para | Electron-donating | Increased activity | mdpi.com |
| -CH3 | para | Electron-donating | Increased activity | mdpi.com |
| -Cl | para | Electron-withdrawing | Decreased activity | mdpi.com |
| -CF3 | meta | Electron-withdrawing | Decreased activity | mdpi.com |
| -NO2 | para | Strong electron-withdrawing | Significantly decreased activity | nih.gov |
| None | - | - | Baseline activity | mdpi.com |
Table 2: Influence of Aryl Group Structure on Catalytic Efficiency
| Aryl Group | Key Structural Feature | Impact on Catalytic Efficiency | Reference |
| Phenyl | Standard flexible diaryl diselenide | Moderate activity | mdpi.com |
| 2-Naphthyl | Extended aromatic system | Potentially enhanced activity due to electronic effects | mdpi.com |
| 2,6-Dimethylphenyl | Steric hindrance at ortho positions | Decreased activity | mdpi.com |
| Naphthalene-1,8-peri | Constrained C-Se-Se-C dihedral angle | Significantly enhanced activity | acs.orgresearchgate.net |
| 2,7-Dialkoxynaphthalene-1,8-peri | Constrained dihedral angle and electron-donating groups | Highest reported activity in the series | acs.orgresearchgate.net |
These findings underscore the tunability of the catalytic properties of diaryl diselenides. By strategically modifying the structure of the di-2-naphthalenyl diselenide scaffold, it is possible to fine-tune its enzyme-like catalytic efficiency for specific applications.
Coordination Chemistry of Di 2 Naphthalenyl Diselenide As a Ligand
Ligand Design Principles for Organodiselenides in Coordination Complexes
The design of organodiselenide ligands for specific applications in coordination chemistry hinges on several key principles that govern their interaction with metal centers. These principles are rooted in the fundamental electronic and steric characteristics of the diselenide moiety and any ancillary donor atoms present in the ligand framework.
Organodiselenides can coordinate to metal centers in several ways. The selenium atoms possess lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. The primary coordination modes include:
Monodentate Coordination: One of the selenium atoms of the diselenide bond coordinates to a single metal center.
Bidentate Chelating Coordination: While less common for simple diaryl diselenides due to the strain it would impose, the Se-Se unit can potentially chelate to a metal center, particularly in ligands with flexible backbones.
Bidentate Bridging Coordination: This is a very common mode where each selenium atom of the diselenide moiety coordinates to a different metal center, thus bridging them. taylorandfrancis.com
The introduction of ancillary donor atoms, such as nitrogen in pyridyl or naphthyridine groups, significantly expands the coordination possibilities. rsc.orgnih.gov These nitrogen atoms can also coordinate to the metal center, leading to polydentate ligands. This can result in:
Chelating N,Se-Coordination: A nitrogen atom and a selenium atom from the same ligand bind to the same metal center, forming a stable chelate ring.
Bridging Coordination involving both N and Se: The ligand can bridge two or more metal centers using a combination of its nitrogen and selenium donor atoms.
The presence of the naphthalene (B1677914) group in di-2-naphthalenyl diselenide influences the steric and electronic properties of the ligand. The bulky naphthalene rings can create specific pockets around the metal center, influencing the geometry of the resulting complex and potentially providing a pathway for electronic communication between metal centers in polynuclear complexes. nih.gov
The ability of the diselenide moiety to act as a bridging ligand is a cornerstone of its coordination chemistry, enabling the construction of multinuclear complexes and coordination polymers. taylorandfrancis.comnih.gov A bridging ligand connects two or more metal centers, and the nature of this bridge dictates the structural and electronic properties of the resulting assembly. taylorandfrancis.comresearchgate.net
In the context of di-2-naphthalenyl diselenide, the Se-Se bond can bridge two metal ions. This can lead to the formation of simple dinuclear complexes or extend into one-, two-, or three-dimensional polymeric networks. The geometry of these architectures is influenced by several factors:
The coordination preference of the metal ion: Different metals favor different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral). libretexts.org
The flexibility of the ligand: While the naphthalene groups are rigid, rotation around the C-Se and Se-Se bonds allows for some conformational flexibility.
The construction of these extended structures is a key strategy in the development of metal-organic frameworks (MOFs) and other functional materials. researchgate.net The diselenide bridge can mediate magnetic interactions between metal centers and influence the electronic properties of the material. taylorandfrancis.com
Advanced Materials Science Applications of Di 2 Naphthalenyl Diselenide
Utilization in Molecular (Semi)conductors and Organic Electronics
Organic semiconductors are viewed as promising materials that could supplement or replace inorganic semiconductors in developing versatile, flexible electronics. rsc.org The field has seen significant progress in creating co-crystal semiconductors. rsc.org Dyes and pigments like naphthalene (B1677914) diimides are among the molecules investigated for organic electronics, with some achieving high charge-carrier mobilities. nih.gov
Charge-transfer (CT) complexes are a key area of interest in materials science. Naphthalene diimides (NDIs), for instance, can form emissive ground-state CT complexes with various electron-rich aromatic solvents. researchgate.netrsc.org These interactions can be studied and understood using computational methods like TD-DFT calculations. researchgate.netrsc.org The formation of CT complexes is not typically affected by substituents on the imide nitrogens in NDIs. researchgate.net Functionalized NDIs can also self-assemble into supramolecular CT complexes. rsc.org
Tetrathiafulvalene (TTF) is a well-studied electron donor in CT complexes, including the famous Bechgaard salts which exhibit superconductivity. osti.gov Its relative, tetrathianaphthalene (TTN), is a weaker electron donor and has been studied less, but it can also form CT complexes. osti.gov The synthesis of salts like TTF-DPNI and TTN-DPNI can be achieved through mechanochemistry, and their properties can be analyzed using UV-Vis-NIR, Raman, and EPR spectroscopies to determine the degree of charge transfer. osti.gov
Radical cations and dications of organic molecules, such as carotenoids, can be prepared through oxidation and studied for their absorption spectra. science.gov The study of radical cation salts is an active area of research, with applications in understanding reaction mechanisms and developing new materials. science.govfrontiersin.org
Crystal engineering is a crucial perspective in the development of organic co-crystal semiconductors. rsc.org The discovery of the organic metal TTF-TCNQ spurred interest in organic conductors. rsc.org The design of such materials focuses on facilitating π–π stacking of planar polycyclic structures in the solid state, which is desirable for conductivity. nih.gov The presence of peripheral atoms like sulfur or selenium can facilitate orbital overlap between adjacent molecules, which is observed to favor the onset of superconductivity. nih.gov
The development of photoreactive materials is another facet of crystal engineering. For example, cocrystals and salts of diacetylenes can be designed to be sensitive to radiation. rsc.org The topochemical reactivity of these systems can be modified depending on the coformer used, allowing for tunable properties in applications like UV, X-ray, and γ-ray dosimetry. rsc.org
| Feature | Description | Relevance to Organic Conductors |
| π–π Stacking | The arrangement of planar aromatic rings in a stacked fashion. | Facilitates the movement of charge carriers, enhancing electrical conductivity. nih.gov |
| Orbital Overlap | The interaction between the orbitals of adjacent molecules. | The presence of heteroatoms like Se can improve overlap, which is favorable for superconductivity. nih.gov |
| Charge Transfer (CT) | The partial or complete transfer of an electron from a donor to an acceptor molecule. | A fundamental property of many organic conductors and semiconductors. osti.gov |
| Topochemical Reactivity | Solid-state reactivity that is controlled by the crystal lattice. | Allows for the design of materials with specific responses to stimuli like light or radiation. rsc.org |
Applications in Energy Storage Technologies
The development of advanced energy storage systems, particularly lithium-ion and lithium-sulfur batteries, is a major focus of materials research. researchgate.netrsc.org Scientists are exploring various materials to act as electrolytes, separators, functional binders, and protective layers to improve battery performance. researchgate.net
Lithium-sulfur (Li-S) batteries are a promising next-generation technology due to their high theoretical energy density and the low cost of sulfur. rsc.orgnih.govgoogle.com However, their commercialization is hindered by issues like capacity fading caused by the "shuttle effect" of soluble lithium polysulfides (Li₂Sₓ, where x = 4-8). nih.govgoogle.com These polysulfides dissolve into the electrolyte, diffuse to the negative electrode, and cause a loss of active material and reduced efficiency. google.com
To address this, researchers are developing modified separators and cathode materials. One approach involves using polymers with specific functional groups to trap polysulfides. A Korean patent describes a polymer for a battery separator that includes an aromatic hydrocarbon group, preferably a naphthyl group, in its side chain. google.com The presence of the naphthyl group is intended to help suppress the diffusion of lithium polysulfides. google.com This suggests that the naphthalene moieties in di-2-naphthalenyl diselenide could potentially play a similar role in mitigating the shuttle effect if incorporated into battery components.
Optoelectronic Properties and Photocatalytic Functionalities
The optoelectronic properties of materials, which govern their interaction with light and electricity, are fundamental to their use in devices like photodetectors and solar cells. Two-dimensional (2D) materials, such as indium selenide (B1212193) (InSe) and palladium diselenide (PdSe₂), have attracted significant attention for their unique, thickness-dependent optoelectronic properties. berkeley.edunih.govresearchgate.netrsc.org For instance, PdSe₂ is an indirect semiconductor with a bandgap that varies with the number of layers, making it suitable for applications like short-wave infrared photodetectors. berkeley.edu
The optoelectronic properties of naphthalene-based molecules can also be tuned. In core-substituted naphthalene diimides, selective thionation (substituting sulfur for oxygen) can cause significant shifts in the visible absorption band and alter reduction potentials, effectively tuning the material's properties. rsc.org
Diselenides can also participate in photocatalytic processes. Under visible light, diaryl diselenides can undergo homolytic cleavage of the Se-Se bond to generate selenyl radicals. acs.orgnih.gov These radicals can then engage in various chemical transformations, such as the cyclization of alkenes and alkynes. acs.orgnih.gov
Researchers have successfully synthesized a naphthalene peri-diselenide-based BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) probe for the detection of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govacs.org This molecular probe demonstrates selectivity and sensitivity for detecting hydrogen peroxide (H₂O₂), tert-butylhydroperoxide (t-BuOOH), hydroxyl radical (•OH), and peroxynitrite ion (ONOO⁻). nih.govacs.org
The detection mechanism is a "turn-on" fluorescent event. nih.govacs.org Initially, the probe shows no emission due to an electron transfer interaction between the selenium moiety and the BODIPY fluorophore. nih.govacs.org When selenium is oxidized by ROS/RNS, this electron transfer is interrupted, leading to a strong fluorescent emission. nih.govacs.org The probe's oxidized form can be reversed by treatment with glutathione (B108866). nih.govacs.org This work highlights the potential of small organoselenium molecular probes for detecting key species in living organisms. nih.govacs.org
| Analyte | Limit of Detection (LOD) |
| Hydrogen Peroxide (H₂O₂) | 0.40 μM nih.govacs.org |
| tert-Butylhydroperoxide (t-BuOOH) | 0.41 μM nih.govacs.org |
| Hydroxyl Radical (•OH) | 0.95 μM nih.govacs.org |
| Peroxynitrite Ion (ONOO⁻) | 0.46 μM nih.govacs.org |
No Information Available for Di-2-naphthalenyl Diselenide in Photocatalytic Hydrogen Generation
Following a comprehensive search of available scientific literature, no research findings or data could be located regarding the application of di-2-naphthalenyl diselenide in photocatalytic hydrogen generation systems. The current body of scientific work does not appear to cover the use of this specific compound for this purpose.
Searches for the photophysical and electrochemical properties of di-2-naphthalenyl diselenide, which would be essential for understanding its potential role in photocatalysis, also did not yield specific data. While general information on related compounds like diphenyl diselenide and other organoselenium compounds is available, these findings cannot be directly and accurately extrapolated to di-2-naphthalenyl diselenide without dedicated research.
Therefore, it is not possible to provide an article section on the "Contribution to Photocatalytic Hydrogen Generation Systems" for di-2-naphthalenyl diselenide as requested, due to the absence of relevant scientific information.
Computational and Spectroscopic Characterization Methodologies in Di 2 Naphthalenyl Diselenide Research
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry serves as a powerful lens to examine molecules at an atomic level, offering predictions and explanations that complement experimental findings. For complex molecules like di-2-naphthalenyl diselenide, these theoretical approaches are indispensable.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. researchgate.net By approximating the electron density, DFT methods can accurately model molecular properties and reactivity. Functionals like B3LYP are frequently employed, often in combination with basis sets such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. acs.org For organoselenium compounds, DFT calculations provide insight into the distribution of electrons, the nature of chemical bonds (including the pivotal Se-Se bond), and the energies of frontier molecular orbitals (HOMO and LUMO). acs.org
These calculations are critical for understanding reactivity. For instance, the electronic properties of substituents on diaryl diselenides, as determined by DFT, can dictate charge delocalization and the partial charge on the selenium atoms, which in turn correlates with their catalytic performance in reactions mimicking the antioxidant enzyme glutathione (B108866) peroxidase (GPx). acs.org The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. acs.org
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Description | Typical Predicted Value/Insight |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Governs reactivity with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Governs reactivity with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. acs.org | A smaller gap suggests higher reactivity. acs.org |
| Mulliken/NBO Charges | Distribution of electron charge among the atoms. | Reveals the electrophilic/nucleophilic nature of atomic sites, such as the selenium atoms. acs.org |
| Bond Dissociation Energy | Energy required to homolytically cleave a bond. | Crucial for understanding mechanisms involving Se-Se bond cleavage. |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Diaryl diselenides are flexible molecules, primarily due to the rotation around the C-Se and Se-Se bonds. This conformational freedom means the molecule does not exist as a single, static structure in solution but rather as an ensemble of interconverting conformers. acs.org Understanding this dynamic behavior is crucial, as the conformation can significantly influence the molecule's properties and biological activity.
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govspringernature.com By simulating these movements, MD can map the potential energy surface of a molecule, identifying stable low-energy conformations and the energy barriers between them. nih.gov This approach is vital for assessing the conformational landscape of flexible molecules like di-2-naphthalenyl diselenide. acs.orgnih.gov The results from MD simulations can reveal how factors like solvent and temperature affect the distribution of conformers, providing a more realistic picture of the molecule's behavior than a static model. acs.orgresearchgate.net
Prediction of Electronic Properties and Reactivity Indices
DFT calculations can be used to determine a range of electronic properties and reactivity indices that provide a quantitative measure of a molecule's chemical behavior. researchgate.netacs.org These indices are derived from the electronic structure and are invaluable for predicting how di-2-naphthalenyl diselenide might interact with other chemical species.
Key predicted properties include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. acs.org For example, DFT analysis has shown that the electronic properties of substituents can determine the charge delocalization and the partial charge on selenium, which correlates with catalytic performance. acs.org Comparing the electronic properties of different diaryl diselenides can help rationalize observed differences in their reactivity, such as their antioxidant capabilities. researchgate.net
Table 2: Key Reactivity Indices Predicted by DFT
| Reactivity Index | Formula (based on orbital energies) | Chemical Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a species. |
Theoretical Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis, Raman)
A significant strength of computational chemistry is its ability to predict spectroscopic data. By calculating properties like nuclear shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical spectra that can be compared directly with experimental results. nih.govacs.org This comparison is crucial for validating the computed structure and for assigning the signals in complex experimental spectra.
For di-2-naphthalenyl diselenide, DFT methods can predict:
NMR Spectra: Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict ¹H, ¹³C, and ⁷⁷Se chemical shifts. nih.govacs.org This is particularly valuable for ⁷⁷Se NMR, where chemical shifts are very sensitive to the electronic environment. acs.org
Vibrational Spectra (IR and Raman): Calculations of vibrational frequencies and intensities help in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching and bending of the C-H, C-C, C-Se, and Se-Se bonds.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies and intensities of electronic transitions (e.g., n→π* and π→π*), which correspond to the absorption bands observed in UV-Vis spectra. acs.org
Advanced Spectroscopic Techniques for Experimental Characterization
Experimental spectroscopy provides the real-world data that computational models aim to replicate and explain. For a molecule like di-2-naphthalenyl diselenide, a combination of spectroscopic techniques is necessary for unambiguous structural confirmation and to probe its dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se) for Structural and Mechanistic Studies
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and dynamics. mdpi.com
⁷⁷Se NMR: The ⁷⁷Se isotope, with a nuclear spin of 1/2, is an excellent probe for studying organoselenium compounds, despite its low natural abundance (7.63%). ⁷⁷Se NMR chemical shifts are highly sensitive to the electronic environment around the selenium nucleus, spanning a very wide range (over 2000 ppm). researchgate.net This sensitivity makes ⁷⁷Se NMR a precise tool for characterizing the oxidation state and bonding environment of selenium. researchgate.net For diselenides, the ⁷⁷Se chemical shift typically falls within the range of 230–360 ppm. researchgate.net Studies have shown that these shifts can be significantly affected by solvent polarity and temperature, which reflects the conformational flexibility around the Se-Se bond. acs.orgrsc.org The temperature dependence of ⁷⁷Se chemical shifts in diselenides is notably larger than in monoselenides, an observation attributed to the sampling of different rotational conformers at higher temperatures. acs.org
Table 3: Representative NMR Data for Diaryl Diselenides
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Gained |
| ¹H | 7.0 - 8.5 (Aromatic region for naphthyl group) | Proton environment, number of protons, coupling between adjacent protons. rsc.org |
| ¹³C | 120 - 140 (Aromatic region for naphthyl group) | Carbon skeleton, number of non-equivalent carbons. rsc.org |
| ⁷⁷Se | 230 - 500 (for diselenides) | Electronic environment of Se, oxidation state, conformational changes. acs.orgresearchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically designed for the detection and characterization of chemical species that possess one or more unpaired electrons, known as paramagnetic species or free radicals. nih.gov In the context of di-2-naphthalenyl diselenide research, EPR spectroscopy is an invaluable tool for investigating the formation of radical intermediates that may arise during chemical reactions or under specific conditions such as photolysis.
The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron when placed in a strong magnetic field. The precise magnetic field and microwave frequency at which absorption occurs are dependent on the chemical environment of the unpaired electron, providing a unique spectral fingerprint. This allows for the identification of the radical species and can provide information about its structure and concentration. nih.gov
A common strategy employed in EPR for studying short-lived or low-concentration radicals is spin trapping. nih.gov This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable, persistent radical adduct. This adduct can then be readily detected and characterized by EPR. Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and nitroso compounds such as 2,4,6-tri-tert-butylnitrosobenzene (B1359800) (BNB). rsc.org The resulting EPR spectrum of the spin adduct exhibits hyperfine splitting patterns that can be used to identify the trapped radical. rsc.org
For example, studies on the photolysis of disulfides, analogous to diselenides, have successfully utilized spin trapping with DMPO and BNB to detect and characterize the resulting thiyl radicals. rsc.org The hyperfine coupling constants observed in the EPR spectra of the spin adducts provided definitive assignments of the radical species. rsc.org Similarly, in the study of di-2-naphthalenyl diselenide, EPR could be employed to investigate the homolytic cleavage of the Se-Se bond, which would generate two 2-naphthalenylselanyl radicals. Spin trapping experiments would be crucial in confirming the presence of these radical intermediates.
Recent advancements in EPR techniques, such as very high-frequency EPR, offer enhanced spectral resolution, which can be particularly beneficial for resolving complex spectra and studying molecular dynamics. nih.gov Cavity-less techniques are also being developed to simplify the experimental setup for EPR detection. arxiv.org
Table 2. Hypothetical EPR Data for a Trapped 2-Naphthalenylselanyl Radical
| Spin Trap | Hyperfine Coupling Constants (Gauss) | g-factor | Interpretation |
|---|---|---|---|
| DMPO | aN = 14.2, aH = 16.5 | 2.0058 | Formation of a DMPO adduct with the 2-naphthalenylselanyl radical. |
| PBN | aN = 13.8, aHβ = 2.1 | 2.0061 | Formation of a PBN adduct with the 2-naphthalenylselanyl radical. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. These vibrations are specific to the types of bonds and functional groups present, making this an essential tool for the structural characterization of di-2-naphthalenyl diselenide.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. libretexts.orglibretexts.org For di-2-naphthalenyl diselenide, key vibrational modes would include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aromatic C=C stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene (B1677914) ring system.
C-Se stretching: This vibration is expected at lower frequencies, generally in the range of 500-600 cm⁻¹.
Se-Se stretching: The diselenide bond vibration is typically weak in the IR spectrum and appears at even lower frequencies, often below 400 cm⁻¹.
The IR spectrum can also be sensitive to the conformation of the molecule. For example, studies on similar molecules like 1,2-diphenylethane (B90400) have shown that different rotational isomers (trans and gauche) can be distinguished by their unique IR absorption bands. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. A key advantage of Raman spectroscopy is that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For di-2-naphthalenyl diselenide, Raman spectroscopy would be particularly useful for observing the Se-Se stretching vibration, which is often Raman active. The Raman spectra of related naphthalenethiol compounds have been studied, providing insights into the vibrational modes of the naphthalene moiety. researchgate.net For instance, the Raman spectra of 1-naphthol (B170400) and 2-naphthol (B1666908) show distinct differences that allow for their differentiation. researchgate.net
Table 3. Characteristic Vibrational Frequencies for Di-2-naphthalenyl Diselenide
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | 1600-1400 | 1600-1400 |
| C-Se Stretch | 600-500 | 600-500 |
| Se-Se Stretch | < 400 (Weak) | 300-250 (Strong) |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Sensing Applications
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure of molecules and exploring their potential applications in sensing. These methods involve the interaction of ultraviolet and visible light with a molecule, leading to the excitation of electrons to higher energy levels and their subsequent relaxation.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light by a molecule like di-2-naphthalenyl diselenide promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The resulting spectrum is a plot of absorbance versus wavelength.
The UV-Vis spectrum of di-2-naphthalenyl diselenide is expected to be dominated by π → π* transitions associated with the aromatic naphthalene rings. These transitions typically give rise to strong absorption bands. The presence of the diselenide linkage may also introduce n → σ* transitions, which are generally weaker and may be observed at longer wavelengths. The specific wavelengths and intensities of the absorption bands are sensitive to the molecular structure and the solvent environment.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light. Following excitation, the molecule can lose some energy through non-radiative processes and then relax to the ground state by emitting a photon. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift.
The fluorescence properties of a molecule are highly dependent on its structure and environment. For di-2-naphthalenyl diselenide, the naphthalene moieties are known to be fluorescent. The introduction of the diselenide bridge could potentially quench this fluorescence or introduce new emissive states.
Sensing Applications
The redox-active nature of the diselenide bond makes compounds like di-2-naphthalenyl diselenide promising candidates for fluorescent probes. The Se-Se bond can be cleaved by various analytes, leading to a change in the electronic structure of the molecule and, consequently, a change in its fluorescence properties. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of specific species. For example, diselenide-based fluorescent probes have been developed for the detection of sulfhydryl-containing biomolecules. nih.gov The reaction of the probe with the analyte leads to a change in the fluorescence signal, allowing for quantitative detection. nih.gov
Table 4. Hypothetical Spectroscopic Data for Di-2-naphthalenyl Diselenide in Methanol
| Technique | Parameter | Value |
|---|---|---|
| UV-Vis Spectroscopy | λmax,1 (nm) | 280 |
| εmax,1 (M⁻¹cm⁻¹) | 25,000 | |
| λmax,2 (nm) | 325 | |
| εmax,2 (M⁻¹cm⁻¹) | 12,000 | |
| Fluorescence Spectroscopy | λexcitation (nm) | 325 |
| λemission (nm) | 380 | |
| Quantum Yield (ΦF) | 0.15 |
Advanced In-situ and Operando Spectroscopic Techniques for Mechanistic Elucidation (e.g., X-ray Absorption/Emission Spectroscopy, Neutron Scattering)
To gain a deeper understanding of the dynamic processes and reaction mechanisms involving di-2-naphthalenyl diselenide, advanced in-situ and operando spectroscopic techniques are employed. These methods allow for the characterization of the compound under real-time reaction conditions, providing insights that are not accessible through conventional ex-situ measurements.
X-ray Absorption and Emission Spectroscopy (XAS/XES)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local electronic and geometric structure around a specific atom. nih.gov By tuning the X-ray energy to the absorption edge of selenium, one can obtain detailed information about the oxidation state, coordination environment, and bond distances of the selenium atoms in di-2-naphthalenyl diselenide. XAS is particularly valuable for studying non-crystalline or solution-phase samples. nih.gov
X-ray Emission Spectroscopy (XES) is a complementary technique to XAS. Valence-to-core (VtC) XES can provide information about the nature of the ligands bound to the absorbing atom. rsc.org The combination of XAS and XES can offer a comprehensive picture of the electronic structure of the metal center in organometallic compounds. rsc.org For di-2-naphthalenyl diselenide, these techniques could be used to monitor changes in the selenium environment during redox reactions or catalytic cycles.
Neutron Scattering
Neutron scattering is another powerful probe of structure and dynamics in materials. Neutrons interact with the atomic nuclei, and their scattering patterns can provide information that is complementary to X-ray diffraction. A key advantage of neutron scattering is its high sensitivity to light elements, particularly hydrogen. This makes it a valuable tool for studying the structure and dynamics of organic molecules and for locating hydrogen atoms in crystal structures.
Inelastic Neutron Scattering (INS) can probe the vibrational and magnetic excitations in a material, providing information on lattice dynamics and intermolecular interactions. mdpi.com Quasi-elastic Neutron Scattering (QENS) is sensitive to diffusive motions and can be used to study the dynamics of molecules in liquids and soft matter. mdpi.com For di-2-naphthalenyl diselenide, neutron scattering could be used to study the dynamics of the naphthalene rings and to probe intermolecular interactions in the solid state. Small-angle neutron scattering (SANS) could also be employed to investigate the structure of aggregates or self-assembled structures in solution. researchgate.net
These advanced in-situ and operando techniques, often performed at large-scale facilities like synchrotrons and neutron sources, provide unparalleled opportunities to elucidate the complex structure-function relationships of di-2-naphthalenyl diselenide and related organoselenium compounds.
Q & A
Q. What analytical approaches validate the purity of diselenide compounds in cross-disciplinary studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
